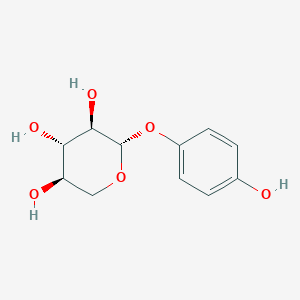
4-Hydroxyphenyl-O-xyloside
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Hydroxyphenyl-O-xyloside, also known as this compound, is a useful research compound. Its molecular formula is C11H14O6 and its molecular weight is 242.22 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Carbohydrates - Glycosides - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Biochemical Applications
1.1 Tyrosinase Inhibition
4-Hydroxyphenyl-O-xyloside exhibits significant inhibitory effects on tyrosinase (TYR), an enzyme crucial in melanin biosynthesis. Abnormal levels of TYR are associated with various skin conditions, including albinism and melanoma. Inhibiting this enzyme can help manage pigmentation disorders and improve skin tone .
- Mechanism of Action : The compound reacts with reactive oxygen species (ROS) and TYR, leading to reduced melanin formation. This property is particularly valuable in cosmetic formulations aimed at skin lightening .
1.2 Glycosaminoglycan Biosynthesis
Research indicates that xylosides, including this compound, can serve as artificial primers for the biosynthesis of glycosaminoglycans (GAGs). GAGs play essential roles in cell signaling, tissue hydration, and structural integrity .
- Application in Cancer Therapy : The ability to prime GAG biosynthesis suggests potential applications in cancer therapy, where modified glycosaminoglycans can influence tumor growth and metastasis .
Pharmaceutical Applications
2.1 Anticancer Properties
Studies have shown that compounds related to this compound possess anticancer properties. Its structural modifications can enhance potency against various cancer cell lines while minimizing toxicity .
- Case Study : A study on C-glycoside analogues demonstrated that modifying the structure of phenolic compounds could lead to enhanced chemopreventive effects against breast cancer .
2.2 Antioxidant Activity
Phenolic compounds are known for their antioxidant properties. This compound contributes to the antioxidant capacity of formulations, which can protect cells from oxidative stress and associated diseases .
- Research Findings : A comparative study highlighted the antioxidant potential of various phenolic compounds extracted from natural sources, emphasizing the importance of structural characteristics in determining efficacy .
Material Science Applications
3.1 Development of Functional Materials
The unique properties of this compound allow it to be utilized in developing functional materials with specific chemical and physical characteristics.
- Example : Its incorporation into polymer matrices can enhance mechanical properties while providing bioactive functionalities, making it suitable for biomedical applications such as drug delivery systems and tissue engineering .
Data Tables
| Application Area | Specific Use Case | Mechanism/Effect |
|---|---|---|
| Biochemical | Tyrosinase inhibition | Reduces melanin synthesis |
| Pharmaceutical | Anticancer properties | Modifications increase potency against cancer cells |
| Material Science | Functional materials development | Enhances mechanical properties in polymers |
Propiedades
Número CAS |
143578-68-1 |
|---|---|
Fórmula molecular |
C11H14O6 |
Peso molecular |
242.22 g/mol |
Nombre IUPAC |
(2S,3R,4S,5R)-2-(4-hydroxyphenoxy)oxane-3,4,5-triol |
InChI |
InChI=1S/C11H14O6/c12-6-1-3-7(4-2-6)17-11-10(15)9(14)8(13)5-16-11/h1-4,8-15H,5H2/t8-,9+,10-,11+/m1/s1 |
Clave InChI |
NFYGUHCXIGKGQJ-YTWAJWBKSA-N |
SMILES |
C1C(C(C(C(O1)OC2=CC=C(C=C2)O)O)O)O |
SMILES isomérico |
C1[C@H]([C@@H]([C@H]([C@@H](O1)OC2=CC=C(C=C2)O)O)O)O |
SMILES canónico |
C1C(C(C(C(O1)OC2=CC=C(C=C2)O)O)O)O |
Key on ui other cas no. |
143578-68-1 |
Sinónimos |
4-HP-xyloside 4-hydroxyphenyl-O-xyloside p-hydroxyphenyl-O-beta-D-xyloside |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















